molecular formula C13H14O6 B12161607 Toluene-2,4,5-triol, triacetate CAS No. 5462-27-1

Toluene-2,4,5-triol, triacetate

Cat. No.: B12161607
CAS No.: 5462-27-1
M. Wt: 266.25 g/mol
InChI Key: QISCBMGXIGQAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toluene-2,4,5-triol, triacetate: is an organic compound with the molecular formula C13H14O6. It is a derivative of toluene, where three hydroxyl groups are replaced by acetate groups. This compound is known for its unique chemical structure, which includes 19 non-hydrogen bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 3 ester groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Toluene-2,4,5-triol, triacetate typically involves the acetylation of Toluene-2,4,5-triol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Toluene-2,4,5-triol, triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.

Major Products:

Scientific Research Applications

Chemistry: Toluene-2,4,5-triol, triacetate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various aromatic compounds and polymers.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aromatic compounds. It is also investigated for its potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and resins. Its unique chemical properties make it suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of Toluene-2,4,5-triol, triacetate involves its interaction with various molecular targets. The acetate groups can undergo hydrolysis to release acetic acid and Toluene-2,4,5-triol, which can then participate in further biochemical reactions. The aromatic ring allows for interactions with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

    Toluene-2,4,5-triol: The parent compound with hydroxyl groups instead of acetate groups.

    Toluene-2,4,5-trimethanol: A derivative with methanol groups.

    Toluene-2,4,5-tricarboxylic acid: A derivative with carboxylic acid groups.

Uniqueness: Toluene-2,4,5-triol, triacetate is unique due to its ester groups, which provide different reactivity and solubility properties compared to its parent compound and other derivatives. The presence of acetate groups enhances its stability and makes it suitable for specific industrial applications .

Biological Activity

Toluene-2,4,5-triol, triacetate (C13H14O6) is a triester derived from toluene-2,4,5-triol and acetic acid. Its structural complexity and the presence of three acetyl groups attached to the hydroxyl groups enhance its reactivity and potential applications in various fields, particularly in pharmaceuticals and chemical synthesis. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C13H14O6
  • Functional Groups : Three acetyl groups attached to a triol structure.

The presence of multiple acetyl groups contributes to its solubility and reactivity compared to simpler derivatives like toluene-2,4-diol or 2-hydroxy-1-methylbenzene.

Synthesis

The synthesis of this compound can be achieved through the reaction of toluene-2,4,5-triol with acetyl chloride:

C7H8O3+3CH3COClC13H14O6+3HCl\text{C}_7\text{H}_8\text{O}_3+3\text{CH}_3\text{COCl}\rightarrow \text{C}_{13}\text{H}_{14}\text{O}_6+3\text{HCl}

This reaction highlights its potential for diverse chemical transformations and applications in synthetic chemistry.

Research indicates that Toluene-2,4,5-triol derivatives may exhibit various biological activities. The mechanisms through which these compounds exert their effects are still being elucidated. Some studies suggest that similar compounds can influence cellular pathways involved in drug metabolism and toxicity.

Case Studies

A notable study examined the effects of Toluene exposure on human health. Participants exposed to low concentrations of toluene exhibited cognitive impairments and neurophysiological changes. This highlights the importance of understanding the biological impact of related compounds like Toluene-2,4,5-triol triacetate in occupational settings .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Characteristics
Toluene-2,4-diolC7H8O3Contains two hydroxyl groups; less steric hindrance
2-Hydroxy-1-methylbenzeneC8H10OSimple phenolic compound; lacks acetyl groups
2-Acetoxy-1-methylbenzeneC9H10O3Contains one hydroxyl and one acetoxy group
TolueneC7H8Simple aromatic hydrocarbon; lacks functional groups
Toluene-2,4,5-triol triacetate C13H14O6 Unique due to three acetyl groups enhancing reactivity

This table illustrates how Toluene-2,4,5-triol triacetate stands out due to its unique combination of functional groups that may enhance its biological activity compared to simpler compounds.

Properties

CAS No.

5462-27-1

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

(4,5-diacetyloxy-2-methylphenyl) acetate

InChI

InChI=1S/C13H14O6/c1-7-5-12(18-9(3)15)13(19-10(4)16)6-11(7)17-8(2)14/h5-6H,1-4H3

InChI Key

QISCBMGXIGQAFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.